molecular formula C5H12GeO4 B14437476 2,2-Dimethoxy-1,3,2-dioxagerminane CAS No. 79189-63-2

2,2-Dimethoxy-1,3,2-dioxagerminane

Cat. No.: B14437476
CAS No.: 79189-63-2
M. Wt: 208.78 g/mol
InChI Key: XDPQIYUTFVXPSZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1,3,2-dioxagerminane is an organogermanium compound with the molecular formula C4H10GeO4 It is characterized by the presence of germanium, an element known for its semiconductor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds as follows:

GeCl4+4CH3OHGe(OCH3)4+4HCl\text{GeCl}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Ge(OCH}_3\text{)}_4 + 4 \text{HCl} GeCl4​+4CH3​OH→Ge(OCH3​)4​+4HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of germanium tetrachloride to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1,3,2-dioxagerminane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide.

    Reduction: It can be reduced to form lower oxidation state germanium compounds.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

    Oxidation: Germanium dioxide (GeO2)

    Reduction: Lower oxidation state germanium compounds

    Substitution: Various substituted germanium compounds depending on the reagents used

Scientific Research Applications

2,2-Dimethoxy-1,3,2-dioxagerminane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Studies have explored its potential as an anti-cancer agent due to its ability to modulate immune responses.

    Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1,3,2-dioxagerminane involves its interaction with biological molecules. It can form complexes with proteins and nucleic acids, thereby affecting various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate immune responses and exhibit anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: Used as a water scavenger in organic synthesis.

    Dimethoxymethane: Used as a solvent and in the production of resins.

    1,2-Dioxetane: Known for its chemiluminescent properties.

Uniqueness

2,2-Dimethoxy-1,3,2-dioxagerminane is unique due to the presence of germanium, which imparts distinct electronic properties. This makes it valuable in applications where semiconductor properties are essential, such as in the electronics industry. Additionally, its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

79189-63-2

Molecular Formula

C5H12GeO4

Molecular Weight

208.78 g/mol

IUPAC Name

2,2-dimethoxy-1,3,2-dioxagerminane

InChI

InChI=1S/C5H12GeO4/c1-7-6(8-2)9-4-3-5-10-6/h3-5H2,1-2H3

InChI Key

XDPQIYUTFVXPSZ-UHFFFAOYSA-N

Canonical SMILES

CO[Ge]1(OCCCO1)OC

Origin of Product

United States

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